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Compound of Interest

Compound Name: Relcovaptan-d6

Cat. No.: B1151201 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Relcovaptan (SR 49059), a potent

and selective non-peptide antagonist of the vasopressin V1A receptor. While this document

refers to Relcovaptan, the information is directly applicable to its deuterated form,

Relcovaptan-d6, which is often utilized in metabolic and pharmacokinetic studies to provide a

stable isotopic label for analytical detection. The core pharmacological properties of

Relcovaptan-d6 are considered equivalent to those of Relcovaptan.

Introduction to Relcovaptan and the Vasopressin
V1A Receptor
The arginine vasopressin (AVP) system is a critical regulator of a wide array of physiological

processes, including water homeostasis, cardiovascular function, and social behaviors.[1]

These effects are mediated through three G-protein coupled receptor (GPCR) subtypes: V1A,

V1B, and V2.[2] The V1A receptor, primarily coupled to Gq/11 proteins, is predominantly found

on vascular smooth muscle cells, platelets, and in the central nervous system.[2][3] Its

activation triggers the phospholipase C (PLC) signaling cascade, leading to an increase in

intracellular calcium.[4]

Relcovaptan is an orally active, non-peptide antagonist that demonstrates high selectivity for

the V1A receptor. This selectivity makes it an invaluable tool for researchers seeking to

elucidate the specific roles of the V1A receptor in various physiological and pathological

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1151201?utm_src=pdf-interest
https://www.benchchem.com/product/b1151201?utm_src=pdf-body
https://www.benchchem.com/product/b1151201?utm_src=pdf-body
https://synapse.patsnap.com/article/what-are-avpr1a-modulators-and-how-do-they-work
https://www.youtube.com/watch?v=ccRkl_fwG0k
https://www.youtube.com/watch?v=ccRkl_fwG0k
https://www.ahajournals.org/doi/abs/10.1161/circulationaha.111.021352
https://www.youtube.com/watch?v=MqG_TbQoQ1E
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1151201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


conditions. Its potential therapeutic applications have been explored in areas such as preterm

labor, dysmenorrhea, and Raynaud's disease.[5]

Quantitative Data: Binding Affinity and In Vivo
Efficacy
The following tables summarize the key quantitative data for Relcovaptan, providing insights

into its potency and clinical effects.

Table 1: In Vitro Binding Affinity of Relcovaptan for the Vasopressin V1A Receptor

Compound Parameter Value (nM) Receptor Source

Relcovaptan Ki 0.19 Vasopressin V1a [6]

Relcovaptan Ki 0.52 Vasopressin V1a [6]

Relcovaptan Ki 0.7 Vasopressin V1a [6]

Relcovaptan Ki 0.85 Vasopressin V1a [6]

Relcovaptan Ki 1.48 Vasopressin V1a [6]

Relcovaptan IC50 13.0 Vasopressin V1a [6]

Note: The multiple Ki values reported from the same source may reflect different experimental

conditions or assay variations.

Table 2: Clinical Efficacy of Relcovaptan in Preterm Labor
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Treatment
Group

Mean Uterine
Contractions
(per 30 min)
Before
Treatment

Mean Uterine
Contractions
(per 30 min)
1.5-2h After
Dosing

p-value Source

Relcovaptan

(400 mg, single

oral dose)

8.2 ± 1.4 3.2 ± 0.9 0.017 [5]

Placebo 9.7 ± 1.6 7.8 ± 2.2 [5]

Mechanism of Action: V1A Receptor Antagonism
Relcovaptan exerts its effects by competitively blocking the binding of endogenous arginine

vasopressin (AVP) to the V1A receptor. This prevents the conformational change in the

receptor that is necessary for the activation of the associated Gq/11 protein. Consequently, the

downstream signaling cascade is inhibited.

V1A Receptor Signaling Pathway
The V1A receptor is a canonical Gq-coupled GPCR.[7] Upon agonist binding, the Gαq subunit

exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer.[8][9] The activated

Gαq-GTP then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and

diacylglycerol (DAG).[7][8] IP3 diffuses through the cytoplasm to bind to its receptors on the

endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[9] DAG remains in

the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates

protein kinase C (PKC).[7] This cascade ultimately leads to various cellular responses, such as

smooth muscle contraction.
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Figure 1. V1A receptor signaling pathway and the inhibitory action of Relcovaptan.

Experimental Protocols
Detailed characterization of a V1A receptor antagonist like Relcovaptan-d6 typically involves a

suite of in vitro and in vivo assays. Below is a representative protocol for a competitive

radioligand binding assay, a foundational experiment for determining the binding affinity (Ki) of

a test compound.

Competitive Radioligand Binding Assay for V1A
Receptor
Objective: To determine the inhibitory constant (Ki) of Relcovaptan-d6 for the human V1A

receptor by measuring its ability to compete with a radiolabeled V1A receptor ligand.

Materials:

Cell Membranes: Membranes prepared from a cell line stably expressing the human V1A

receptor (e.g., CHO-K1 or HEK293 cells).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1151201?utm_src=pdf-body-img
https://www.benchchem.com/product/b1151201?utm_src=pdf-body
https://www.benchchem.com/product/b1151201?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1151201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Radioligand: A high-affinity V1A receptor radioligand, such as [3H]-Arginine Vasopressin

([3H]-AVP).

Test Compound: Relcovaptan-d6, dissolved in a suitable solvent (e.g., DMSO) to create a

stock solution, followed by serial dilutions in assay buffer.

Non-specific Binding Control: A high concentration of a non-radiolabeled V1A receptor

antagonist (e.g., unlabeled Relcovaptan or AVP) to determine non-specific binding.

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

Scintillation Cocktail: For detection of radioactivity.

Equipment: 96-well plates, multichannel pipettes, cell harvester, filter mats (e.g., GF/B or

GF/C), liquid scintillation counter.

Methodology:

Preparation of Reagents:

Prepare serial dilutions of Relcovaptan-d6 in assay buffer to cover a wide concentration

range (e.g., from 10 pM to 100 µM).

Dilute the [3H]-AVP in assay buffer to a final concentration approximately equal to its Kd

value for the V1A receptor.

Prepare the cell membrane suspension in ice-cold assay buffer to a predetermined optimal

concentration.

Assay Setup (in a 96-well plate):

Total Binding Wells: Add assay buffer, [3H]-AVP, and the cell membrane suspension.

Non-specific Binding (NSB) Wells: Add the non-specific binding control (e.g., 1 µM

unlabeled AVP), [3H]-AVP, and the cell membrane suspension.

Competition Wells: Add the serially diluted Relcovaptan-d6, [3H]-AVP, and the cell

membrane suspension.
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Incubation:

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration

to reach binding equilibrium (e.g., 60-120 minutes). The optimal time and temperature

should be determined in preliminary experiments.

Termination and Filtration:

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filter mats

using a cell harvester. This separates the bound radioligand from the unbound.

Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove

any remaining unbound radioligand.

Detection:

Place the filter discs into scintillation vials.

Add scintillation cocktail to each vial and allow them to equilibrate.

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid

scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the average CPM from the NSB wells from

the average CPM of all other wells.

Plot the percentage of specific binding against the logarithm of the Relcovaptan-d6
concentration.

Fit the data to a one-site competition model using non-linear regression analysis (e.g.,

using GraphPad Prism software) to determine the IC50 value (the concentration of

Relcovaptan-d6 that inhibits 50% of the specific binding of the radioligand).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1151201?utm_src=pdf-body
https://www.benchchem.com/product/b1151201?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1151201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent Preparation
(Membranes, [3H]-AVP, Relcovaptan-d6)

Assay Plate Setup
(Total, NSB, Competition Wells)

Incubation to Reach Equilibrium
(e.g., 60 min at 25°C)

Rapid Vacuum Filtration
(Separate Bound from Unbound)

Washing of Filters

Scintillation Counting
(Measure Radioactivity)

Data Analysis
(Calculate IC50 and Ki)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1151201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Research Question

Pharmacological Tool

Experimental Application

Outcome

What is the role of the
V1A receptor in a specific

physiological process?

Relcovaptan
(Selective V1A Antagonist)

Requires

In Vitro Studies
(e.g., Binding Assays, Signaling)

Applied in

In Vivo Studies
(e.g., Animal Models of Disease)

Applied in

Elucidation of V1A Receptor Function
and Therapeutic Potential

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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